
6-(méthylamino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is also known by other names such as 6-Methylamino-1H-pyrimidine-2,4-dione and 6-METHYLAMINO URACIL .
Molecular Structure Analysis
The molecular structure of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” consists of a pyrimidine ring with a methylamino group attached to the 6th carbon . The pyrimidine ring also contains two carbonyl groups at the 2nd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” include a molecular weight of 141.13 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 209 . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .
Applications De Recherche Scientifique
Cyclisation en domino oxydative aérobie
Le composé “6-(méthylamino)pyrimidine-2,4(1H,3H)-dione” peut être utilisé dans des réactions de cyclisation en domino oxydative aérobie catalysées par le cuivre. Ce procédé permet la synthèse de dipyrimidines ou de dipyrazolo-pyridines fusionnées, qui sont précieuses pour le développement de molécules organiques complexes ayant des applications pharmaceutiques potentielles .
Synthèse de dérivés pyrido en chimie médicinale
En chimie médicinale, ce composé peut servir de précurseur dans la synthèse de dérivés pyrido. Ces dérivés sont importants en raison de leurs propriétés thérapeutiques potentielles et pourraient être utilisés dans le développement de nouveaux médicaments .
Synthèse mécanochimique
Les méthodes mécanochimiques peuvent employer “this compound” pour la synthèse sans solvant de dérivés pyrano. Cette approche respectueuse de l'environnement offre une procédure de purification simple et des rendements élevés, ce qui la rend avantageuse pour les applications de chimie verte .
Orientations Futures
The future directions for “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could involve further studies on its synthesis, reactivity, and potential applications. Given the interest in pyridopyrimidine derivatives for their therapeutic potential , “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could also be explored in this context.
Propriétés
IUPAC Name |
6-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVRRPGXQIRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292224 | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34284-87-2 | |
| Record name | 34284-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characterization of compounds containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety?
A1: Research has focused on characterizing derivatives incorporating the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety within their structure. One such study [] investigated 5,5′‐((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione). While the specific molecular formula and weight for the isolated 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety are not provided in the abstract, the study utilized various spectroscopic techniques including FT-IR, NMR, and UV-Vis to confirm the structure of the synthesized derivative. These techniques are instrumental in elucidating structural details, identifying functional groups, and confirming the successful incorporation of the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety within the larger molecule.
Q2: Has 6-(methylamino)pyrimidine-2,4(1H,3H)-dione demonstrated any specific biological activity?
A2: While the provided abstracts don't delve into the specific biological activity of isolated 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, a study [] explored the in vitro antibacterial activity of various barbituric acid derivatives. These derivatives, which structurally relate to 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, were synthesized and characterized, suggesting their potential as antibacterial agents. This research highlights the interest in exploring pyrimidine derivatives, including those containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety, for their potential biological applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




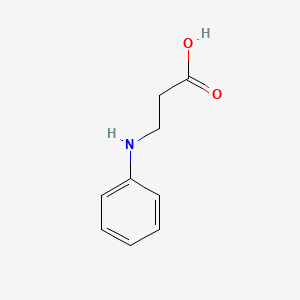
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
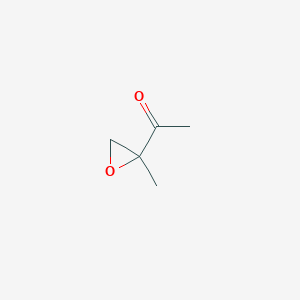
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)
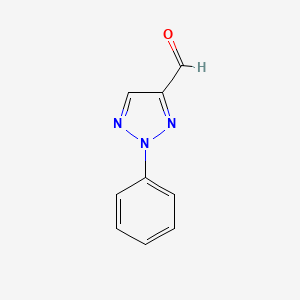

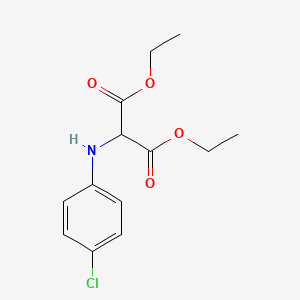


![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)

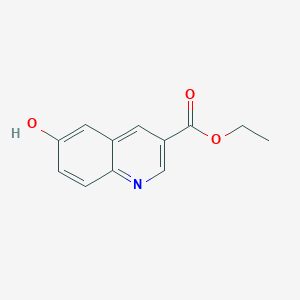
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)